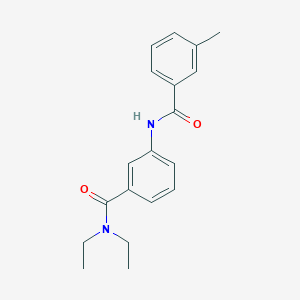
N,N-diethyl-3-(3-methylbenzamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-(3-methylbenzamido)benzamide, commonly known as DEET, is a widely used insect repellent. It was first developed by the US Army in 1946 and has since become one of the most effective and widely used insect repellents around the world. DEET is used to repel a wide range of insects, including mosquitoes, ticks, fleas, and chiggers.
Mechanism of Action
The exact mechanism of action of DEET is not fully understood. It is believed that DEET works by interfering with the insect's ability to detect the presence of humans or animals. This makes it difficult for the insect to locate and bite its host.
Biochemical and Physiological Effects:
DEET has been found to have a low toxicity profile in mammals, including humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET has also been found to have a repellent effect on some non-target insects, such as honeybees.
Advantages and Limitations for Lab Experiments
DEET is widely used in laboratory experiments to study the behavior of insects. Its effectiveness and low toxicity make it a useful tool for studying insect behavior and ecology. However, the use of DEET in laboratory experiments can also have limitations, such as the need to control for variables such as temperature and humidity.
Future Directions
There are several areas of research that could be explored in the future regarding DEET. These include:
1. Developing new and more effective insect repellents that are less toxic to humans and the environment.
2. Studying the long-term effects of DEET exposure on human health.
3. Investigating the impact of DEET on non-target insects and the environment.
4. Developing new methods for synthesizing DEET that are more efficient and environmentally friendly.
5. Studying the molecular mechanisms of DEET's insect-repelling properties to develop new insecticides.
Synthesis Methods
DEET is synthesized by reacting N,N-diethyl-m-toluamide with thionyl chloride, followed by reaction with 3-methylbenzoyl chloride. The resulting product is then purified and crystallized to obtain pure DEET.
Scientific Research Applications
DEET has been extensively studied for its insect-repelling properties. It has been found to be highly effective against a wide range of insects, including those that carry diseases such as malaria, dengue fever, and Zika virus. DEET is also effective against ticks that carry Lyme disease.
properties
Product Name |
N,N-diethyl-3-(3-methylbenzamido)benzamide |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[3-(diethylcarbamoyl)phenyl]-3-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-21(5-2)19(23)16-10-7-11-17(13-16)20-18(22)15-9-6-8-14(3)12-15/h6-13H,4-5H2,1-3H3,(H,20,22) |
InChI Key |
QPABCBCJCCRFIB-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)C |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(4-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B240747.png)

![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)


![2-fluoro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B240753.png)
![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)
![4-tert-butyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240758.png)


![N-cyclohexyl-N'-[3-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B240766.png)
![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B240774.png)